molecular formula C12H11FN4 B1483106 2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile CAS No. 2098063-81-9

2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile

Cat. No. B1483106
CAS RN: 2098063-81-9
M. Wt: 230.24 g/mol
InChI Key: ASOJMVUCSXCNLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile (FEP) is an organic compound with a unique combination of properties. FEP is a colorless liquid that is soluble in organic solvents and has a low melting point. It has been used in a variety of scientific applications, such as the synthesis of pharmaceuticals, the study of biological systems, and the development of novel materials.

Scientific Research Applications

Synthesis and Structural Characterization

Research has been conducted on the efficient synthesis of pyrazolo[3,4-b]pyridine derivatives, which are structurally related to the compound . For instance, El-Borai et al. (2012) described a one-pot synthesis in multi-component systems for preparing pyrazolo[3,4-b]pyridine derivatives. The reactions were carried out by conventional heating and microwave irradiation, showcasing the versatility in synthetic approaches for such compounds (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012). Similarly, Ali et al. (2016) provided facile synthetic approaches for a series of pyrazole-4-carbonitrile derivatives, highlighting the adaptability in the synthesis of complex molecules related to the given chemical structure (Ali, Ragab, Abdelghafar, & Farag, 2016).

Biological Activities

Compounds structurally related to 2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile have been investigated for various biological activities. El-Mekabaty (2015) used a key intermediate structurally similar to the queried compound for synthesizing heterocycles that were evaluated as antioxidants. Some of the synthesized compounds showed antioxidant activity nearly equal to that of ascorbic acid, indicating the potential of such compounds in therapeutic applications (El‐Mekabaty, 2015).

Luminescent Properties and Sensor Applications

The compound and its derivatives have also been explored for their luminescent properties and potential applications as sensors. For example, Mac et al. (2010) synthesized a novel fluorescent dye based on the pyrazolo[3,4-b]quinoline skeleton, which acted as a sensor for fluorescence detection of small inorganic cations in highly polar solvents such as acetonitrile. This research demonstrates the utility of compounds with the queried structure in developing new materials for sensing applications (Mac, Uchacz, Danel, Danel, Kolek, & Kulig, 2010).

Coordination Polymers and Frameworks

Research has also been conducted on the synthesis and characterization of coordination polymers and frameworks using ligands structurally related to the queried compound. Cai, Guo, and Li (2013) reported the hydrothermal syntheses and characterization of mixed-ligand Cd(II) coordination polymers using a novel ligand similar in structure to the queried compound. These polymers exhibited diverse structural motifs and unique functional properties, highlighting the potential of such compounds in materials science (Cai, Guo, & Li, 2013).

properties

IUPAC Name

2-[2-(2-fluoroethyl)-5-pyridin-2-ylpyrazol-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4/c13-5-8-17-10(4-6-14)9-12(16-17)11-3-1-2-7-15-11/h1-3,7,9H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOJMVUCSXCNLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C(=C2)CC#N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile
Reactant of Route 3
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile
Reactant of Route 5
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.